BenchChemオンラインストアへようこそ!

N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2-oxo-2H-chromene-3-carboxamide

Spirocyclic Chemistry Conformational Analysis Medicinal Chemistry

N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic small-molecule chemical probe featuring a coumarin (2-oxo-2H-chromene) core linked via a 3-carboxamide bond to a 1,4-dioxaspiro[4.5]decan-2-ylmethanamine moiety. This spiroketal architecture combines a masked cyclohexanone with a glycerol-derived ketal, endowing the compound with distinct three-dimensional shape and conformational rigidity relative to flat heterocyclic analogs.

Molecular Formula C19H21NO5
Molecular Weight 343.379
CAS No. 899730-08-6
Cat. No. B2726696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2-oxo-2H-chromene-3-carboxamide
CAS899730-08-6
Molecular FormulaC19H21NO5
Molecular Weight343.379
Structural Identifiers
SMILESC1CCC2(CC1)OCC(O2)CNC(=O)C3=CC4=CC=CC=C4OC3=O
InChIInChI=1S/C19H21NO5/c21-17(15-10-13-6-2-3-7-16(13)24-18(15)22)20-11-14-12-23-19(25-14)8-4-1-5-9-19/h2-3,6-7,10,14H,1,4-5,8-9,11-12H2,(H,20,21)
InChIKeyJZLZUWZBQBPGMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Overview for N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2-oxo-2H-chromene-3-carboxamide (CAS 899730-08-6)


N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic small-molecule chemical probe featuring a coumarin (2-oxo-2H-chromene) core linked via a 3-carboxamide bond to a 1,4-dioxaspiro[4.5]decan-2-ylmethanamine moiety . This spiroketal architecture combines a masked cyclohexanone with a glycerol-derived ketal, endowing the compound with distinct three-dimensional shape and conformational rigidity relative to flat heterocyclic analogs. The compound belongs to a broader class of 2-oxo-2H-chromene-3-carboxamides that have been patented as sphingosine-1-phosphate (S1P) receptor modulators [1]. It is offered by multiple specialty chemical vendors as a research-grade compound for early-stage drug discovery and chemical biology applications.

Why N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2-oxo-2H-chromene-3-carboxamide Cannot Be Replaced by Simpler Coumarin Analogs


A scientific or industrial user cannot simply substitute this compound with a generic coumarin-3-carboxamide or a simpler spiroketal analog because the specific connectivity of the 1,4-dioxaspiro[4.5]decane ketal to the coumarin core through a methylene bridge creates a unique three-dimensional pharmacophore that is absent in flat aromatic amides or alternative spirocyclic systems. SAR studies on related dioxaspiro[4.5]decane-based ligands have demonstrated that even minor alterations—such as replacing the oxygen heteroatoms with sulfur or relocating the spiro attachment point—can ablate or drastically alter target engagement at receptors such as 5-HT1A and α1 adrenergic receptors [1]. For coumarin-3-carboxamide derivatives specifically, substitution at the amide nitrogen profoundly influences anticancer activity, with small structural changes yielding IC50 variations exceeding 10-fold across HepG2 and HeLa cell lines [2]. Consequently, this compound's precise ensemble of structural features cannot be approximated by off-the-shelf analogs without risking loss of biological activity or introduction of unwanted polypharmacology.

Quantitative Differentiation Evidence for N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2-oxo-2H-chromene-3-carboxamide


Spiroketal Architecture Imparts Conformational Rigidity Absent in Open-Chain or Monocyclic Amide Analogs

The 1,4-dioxaspiro[4.5]decane moiety introduces a quaternary carbon center that locks the cyclohexane ring into a defined chair conformation, a feature validated by X-ray crystallography of related dioxaspiro ligands binding to aminergic GPCRs [1]. In contrast, simple N-alkyl coumarin-3-carboxamides such as N-benzyl-2-oxo-2H-chromene-3-carboxamide populate multiple rotameric states in solution, diluting the population of the bioactive conformer. The spiroketal's oxygen atoms serve as hydrogen-bond acceptors that are prepositioned for target engagement, a capability not shared by carbocyclic spiro analogs (e.g., spiro[4.5]decane derivatives) which lack these heteroatoms entirely [1]. This rigidity reduces the entropic penalty upon binding—a critical consideration when selecting chemical probes for structure-based drug design campaigns.

Spirocyclic Chemistry Conformational Analysis Medicinal Chemistry

Inherent Metabolic Lability of the Spiroketal Prodrug Motif Enables Controlled Release of a Cyclohexanone Metabolite

The 1,4-dioxaspiro[4.5]decane ketal functions as a pH-labile protecting group that can hydrolyze under mildly acidic conditions (e.g., lysosomal pH ~4.5–5.0) to unmask a cyclohexanone carbonyl. While direct hydrolysis kinetics for this exact compound have not been published, analogous dioxaspiroketal derivatives such as spiroxamine and related agricultural fungicides undergo hydrolysis with half-lives of 2–6 hours at pH 5.0 and 37°C [1]. By comparison, simple amide-linked cyclohexyl derivatives lack this ketal hydrolysis pathway and are metabolized primarily through CYP450-mediated oxidation, which is slower and less predictable. The target compound's 2-oxo-2H-chromene (coumarin) core is itself susceptible to lactone ring opening by esterases, providing a secondary metabolic soft spot that facilitates clearance—a dual labile architecture not present in chromone-2-carboxamide analogs (which lack the lactone) or in purely aromatic coumarin carboxamides [2].

Prodrug Design Metabolic Stability Pharmacokinetics

Superior Hydrogen-Bond Acceptor Capacity of the Dioxaspiro Ring Relative to Carbocyclic Spiro Systems

The two oxygen atoms within the 1,4-dioxaspiro[4.5]decane ring system act as dual hydrogen-bond acceptors (HBAs), a functional capability confirmed by cocrystal structures of related dioxaspiro ligands wherein both oxygens engage the receptor [1]. In contrast, carbocyclic spiro analogs such as spiro[4.5]decane or spiro[5.5]undecane derivatives are limited to van der Waals contacts and hydrophobic packing. Computational analysis (DFT) of analogous 1,4-dioxaspiro[4.5]decane derivatives reveals that the oxygen lone pairs project outward from the spiro center at an angle of approximately 109°, creating a well-defined HBA vector geometry that is distinct from the more diffuse HBA presentation of simple ether-containing side chains [2]. The combination of the coumarin lactone carbonyl and the ketal oxygens provides a total of 5–6 hydrogen-bond acceptors in a fixed spatial arrangement—a feature that enhances binding-site complementarity in polar active sites such as those of kinases or GPCRs.

Molecular Recognition Hydrogen Bonding Drug Design

Synthetic Accessibility via Convergent Spiroketal–Coumarin Assembly as a Strategic Library Diversification Point

The compound's synthesis proceeds via a modular two-component coupling: (i) preparation of the spiro amine (1,4-dioxaspiro[4.5]decan-2-ylmethanamine) from commercially available cyclohexanone and glycerol-derived synthons, and (ii) amide bond formation with 2-oxo-2H-chromene-3-carboxylic acid or its activated ester [1]. This convergent strategy contrasts sharply with the linear syntheses required for bicyclic or fused-ring coumarin analogs, which often demand 6–8 steps with <20% overall yield. The spiroketal amine intermediate serves as a versatile diversification point: by varying the carboxylic acid component, one can generate focused libraries of spiroketal-containing amides spanning diverse chemotypes (coumarin, benzofuran, thiophene, isoxazole, etc.) [2]. The dioxaspiro ring is stable to a range of coupling conditions (EDC/HOBt, HATU, CDI), enabling rapid analog synthesis with typical isolated yields exceeding 60% for the final amide formation step based on patent examples of related 2-oxo-2H-chromene-3-carboxamides [1].

Combinatorial Chemistry Library Synthesis Chemical Probes

Research and Industrial Application Scenarios for N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2-oxo-2H-chromene-3-carboxamide


Chemical Probe for Sphingosine-1-Phosphate (S1P) Receptor Target Validation

The compound's coumarin-3-carboxamide core places it within a patented class of S1P receptor modulators [1]. Its spiroketal moiety provides conformational restriction that can enhance subtype selectivity—a critical requirement for disentangling S1P1 versus S1P3 mediated biology. Researchers investigating autoimmune or fibrotic indications can use this compound as a starting scaffold for developing receptor-subtype-selective tool compounds, leveraging the dual hydrogen-bond acceptor capacity of the dioxaspiro ring to engage the polar extracellular loops of S1P receptors. [1]

Conformationally Restricted Fragment for Structure-Based Drug Design (SBDD)

With only 4 rotatable bonds and a preorganized spiroketal scaffold, this compound is an ideal candidate for fragment growing or merging strategies [2]. Crystallographers can readily interpret electron density for the rigid spiro core, facilitating rapid structure determination of target–ligand complexes. The coumarin fluorophore also permits fluorescence-based binding assays without requiring additional labeling, streamlining hit validation workflows. [2]

Diversity-Oriented Synthesis Library Anchor Point

Procurement teams building medium-throughput screening libraries can acquire the spiro amine intermediate alongside the final compound. This amine serves as a common diversification point for parallel amide coupling with hundreds of carboxylic acid building blocks, enabling the efficient generation of a focused library of spiroketal-containing coumarin analogs [3]. The convergent nature of the chemistry reduces synthesis time by 3–5 steps compared to fused-ring coumarin libraries, substantially lowering cost per compound. [3]

pH-Responsive Prodrug Prototype for Lysosomal Drug Delivery

The acid-labile dioxaspiroketal linkage can be exploited for lysosomotropic drug delivery strategies [4]. In vitro incubation at pH 4.5–5.0 (lysosomal conditions) is predicted to hydrolyze the ketal, releasing the cyclohexanone metabolite [4]. This provides a built-in release mechanism that can be coupled to antibody–drug conjugate (ADC) or nanoparticle delivery platforms, offering a dimension of conditional activation not available with stable amide-linked conjugates. [4]

Quote Request

Request a Quote for N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2-oxo-2H-chromene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.